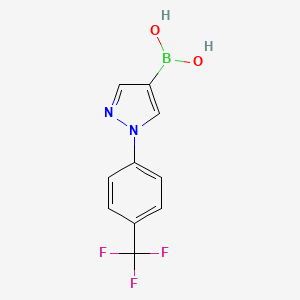
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic properties and is being studied extensively for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on quinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, highlights the significance of structural aspects in determining their properties and potential applications. These studies reveal that interactions with mineral acids can result in different physical states, such as gels or crystalline solids, depending on the anionic structure of the acid used. Such behaviors indicate the potential for these compounds to form inclusion compounds or salts with distinct properties, offering avenues for developing new materials with tailored characteristics for specific applications (Karmakar, Sarma, & Baruah, 2007).
Applications in Biological Systems
Quinoline derivatives have demonstrated significant biological activities, including antimalarial and antimicrobial effects. For instance, compounds structurally related to quinoline-derivatives have shown potent in vitro inhibition against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, with minimal toxicity to mammalian cells. This suggests their potential as candidates for developing new antituberculosis therapeutics (Pissinate et al., 2016). Furthermore, these compounds' ability to form host–guest complexes that exhibit enhanced fluorescence emission points to their utility in developing fluorescence-based sensors or imaging agents for biological and chemical analyses (Karmakar, Sarma, & Baruah, 2007).
Potential for Novel Chemosensors
The development of chemosensors utilizing quinoline derivatives, capable of monitoring metal ion concentrations in living cells and aqueous solutions, underscores another significant application. These sensors can detect and quantify ions like Zn2+ with high sensitivity and selectivity, demonstrating the potential of quinoline-based compounds in environmental monitoring and biomedical diagnostics (Park et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)25-13-19(22)20-16-9-8-15-6-4-10-21(18(15)12-16)26(2,23)24/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSIXMJVODCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

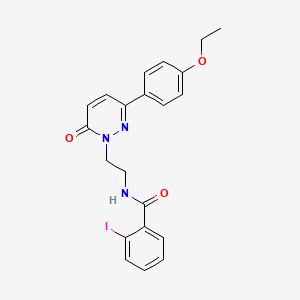
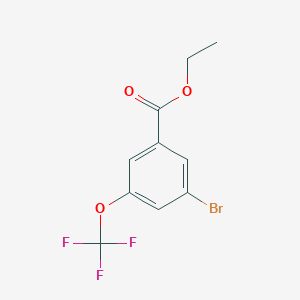
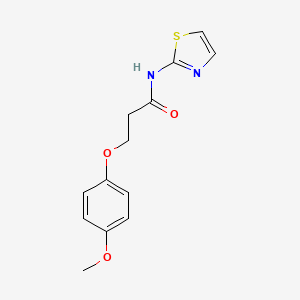
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
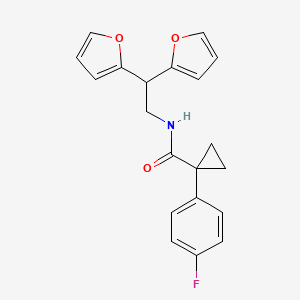
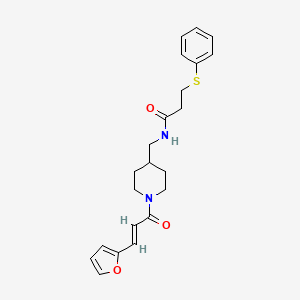
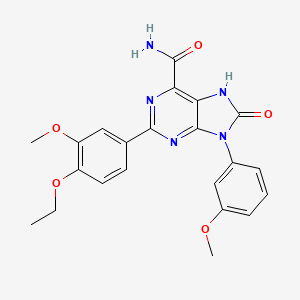
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
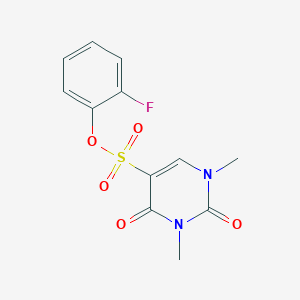
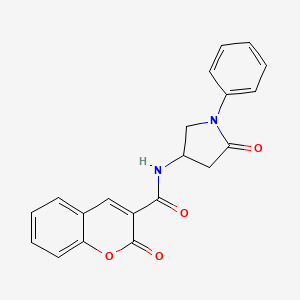
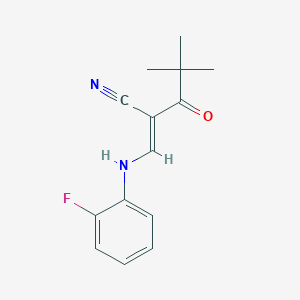
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
